An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl (S)-nipecotate L-tartrate
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl (S)-nipecotate L-tartrate
This guide provides a comprehensive technical overview of Ethyl (S)-nipecotate L-tartrate, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and critical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Section 1: Core Chemical Identity and Physicochemical Properties
Ethyl (S)-nipecotate L-tartrate is the L-tartaric acid salt of the (S)-enantiomer of ethyl piperidine-3-carboxylate. The piperidine ring is a prevalent scaffold in numerous centrally active pharmaceuticals, and the specific (S)-stereochemistry at the C3 position is often crucial for desired biological activity. The formation of the tartrate salt provides a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is typically an oil.[1][2]
The primary significance of this compound lies in its role as a chiral intermediate. Many biological targets, such as receptors and enzymes, are stereoselective, meaning only one enantiomer of a drug molecule will elicit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, access to enantiomerically pure starting materials like Ethyl (S)-nipecotate is fundamental to the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).[3][4]
Chemical Structure
The structure consists of an ionic bond between the protonated (S)-ethyl nipecotate cation and the L-tartrate dianion.
Caption: Fig. 1: Structure of Ethyl (S)-nipecotate L-tartrate
Chemical and Physical Data
The following table summarizes the key identifiers and physicochemical properties of Ethyl (S)-nipecotate L-tartrate.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; ethyl (3S)-piperidine-3-carboxylate | N/A |
| Synonyms | (S)-Nipecotic Acid Ethyl Ester L-Tartrate | [5] |
| CAS Number | 83602-38-4 | [1][5] |
| Molecular Formula | C₁₂H₂₁NO₈ | [5] |
| Molecular Weight | 307.30 g/mol | [5] |
| Appearance | White crystalline solid or powder | [5] |
| Melting Point | 156 °C | [5] |
| Optical Rotation | [α]²⁰/D: -10.3° (c=5, H₂O) | [5] |
| Solubility | Soluble in water. The free base is soluble in organic solvents (DCM, Ethanol, DMSO). | [1][5] |
| InChI Key | HHPGQKZOPPDLNH-SUGARFKASA-N | N/A |
| SMILES | CCOC(=O)[C@H]1CCCNC1.OC(=O)O">C@HC(=O)O | N/A |
Note on CAS Number: While CAS 83602-38-4 is assigned to the L-tartrate salt by some suppliers[5], others may associate it with the D-tartrate salt[6]. It is critical for researchers to verify the specific diastereomer from the supplier's certificate of analysis.
Section 2: Synthesis via Chiral Resolution
Obtaining enantiomerically pure Ethyl (S)-nipecotate is most commonly achieved through the chiral resolution of a racemic mixture of ethyl nipecotate. This classical chemical method remains highly relevant in industrial synthesis due to its cost-effectiveness and scalability.
Principle of Diastereomeric Salt Crystallization
The core principle involves reacting the racemic base (a mixture of R- and S-ethyl nipecotate) with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid or a derivative thereof.[7] This reaction forms a pair of diastereomeric salts: [(S)-base:(L)-acid] and [(R)-base:(L)-acid].
Diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[8] By carefully selecting the solvent and controlling conditions such as temperature and concentration, one of the diastereomeric salts can be induced to crystallize and precipitate from the solution, while the other remains dissolved. The precipitated salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base neutralizes the chiral acid, liberating the desired enantiomerically pure amine.
Experimental Protocol: Generalized Resolution Workflow
While specific conditions are optimized for scale and desired purity, the following protocol outlines a trusted, self-validating workflow for the resolution of racemic ethyl nipecotate. Using a derivative like Di-benzoyl-L-tartaric acid is often preferred as it can enhance the solubility differences between the diastereomeric salts, leading to a more efficient separation.[9]
Step 1: Diastereomeric Salt Formation
-
Charge a suitable reactor with racemic (±)-ethyl nipecotate (1.0 eq).
-
Add an appropriate solvent, such as aqueous ethanol. The ratio of ethanol to water is a critical parameter that must be optimized to control solubility.[9]
-
In a separate vessel, dissolve the chiral resolving agent, such as Di-benzoyl-L-tartaric acid (typically 0.5 to 1.0 eq), in the same solvent system, potentially with gentle warming to ensure complete dissolution.
-
Slowly add the resolving agent solution to the racemic ethyl nipecotate solution. An exothermic reaction may be observed.
-
Stir the resulting solution, often at an elevated temperature (e.g., 60-70 °C), to ensure the complete formation of both diastereomeric salts in a dissolved state.[9]
Step 2: Selective Crystallization
-
Slowly cool the solution over several hours. A controlled cooling rate is paramount to ensure the formation of a pure crystalline solid rather than an amorphous precipitate.
-
Seeding the solution with a small crystal of the desired diastereomeric salt ((S)-ethyl nipecotate : L-tartrate) at a specific temperature can be employed to control the onset of crystallization and improve reproducibility.[9]
-
Once cooled to a target temperature (e.g., room temperature or below), continue to stir the resulting slurry for several hours to maximize the yield of the precipitated salt.
Step 3: Isolation and Liberation of the Free Base
-
Isolate the precipitated solid by filtration and wash the filter cake with a small amount of cold solvent to remove any entrained mother liquor containing the soluble (R)-diastereomer.
-
Dry the crystalline salt under vacuum.
-
To liberate the free (S)-ethyl nipecotate, dissolve the salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH, K₂CO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ethyl nipecotate as an oil.
Caption: Fig. 2: Workflow for Chiral Resolution
Section 3: Analytical Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of Ethyl (S)-nipecotate L-tartrate.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. For the ethyl nipecotate moiety, characteristic signals include a triplet and quartet for the ethyl group (~1.2 and 4.1 ppm, respectively) and a series of multiplets for the seven piperidine ring protons between ~1.5 and 3.4 ppm.[10] In the tartrate salt, an additional sharp singlet for the two equivalent methine protons (-CH(OH)-) of L-tartaric acid will be observed around 4.4-4.5 ppm.
-
Mass Spectrometry (MS): ESI-MS in positive ion mode will show a prominent peak corresponding to the protonated ethyl nipecotate free base [M+H]⁺ at m/z 158.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹) from the tartaric acid hydroxyl groups and moisture, N-H stretch from the secondary amine salt (~2700-3000 cm⁻¹, often broad), and a strong C=O stretch from the ester carbonyl group (~1730 cm⁻¹).
Chiral Purity Analysis
The most critical analytical test is the determination of enantiomeric excess (ee). This quantifies the degree to which one enantiomer is present in excess of the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are highly effective for separating the enantiomers of ethyl nipecotate.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing by interacting with residual silanols on the column.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
A successful method will show baseline separation of the two enantiomer peaks, allowing for accurate integration and quantification.[11]
Section 4: Applications in Drug Discovery and Development
Ethyl (S)-nipecotate is not typically an active agent itself but serves as an indispensable chiral precursor for a wide range of APIs, particularly those targeting the central nervous system (CNS).[3][4]
-
GABA Transporter (GAT) Inhibitors: Nipecotic acid is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[12][13] Its ethyl ester is a key starting material for synthesizing more complex and selective GABA transporter inhibitors. These agents are investigated for treating neurological disorders like epilepsy by increasing the concentration of GABA in the synaptic cleft.[14] A prominent example is the anticonvulsant drug Tiagabine, which features a nipecotic acid core.[12]
-
Immunopotentiating Agents: The (S)-enantiomer has been used to synthesize investigational immunopotentiating agents designed to stimulate immune cells, which could be useful for preventing infectious diseases in both human and veterinary medicine.[4][15]
-
Alzheimer's Disease Research: Recent research has focused on creating novel multi-target derivatives of ethyl nipecotate. By amidating the piperidine nitrogen with molecules bearing antioxidant and anti-inflammatory properties (like ferulic or sinapic acid), scientists have developed compounds that also exhibit acetylcholinesterase inhibition.[13][16] This multi-pronged approach—tackling oxidative stress, inflammation, and cholinergic deficit—is a promising strategy for developing new treatments for neurodegenerative diseases like Alzheimer's.[16]
Caption: Fig. 3: Key Application Pathways
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel. The information below is a summary based on typical Safety Data Sheets (SDS).
-
Hazard Identification: The tartrate salt is generally classified as an eye irritant. The free base, ethyl nipecotate, is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.
Conclusion
Ethyl (S)-nipecotate L-tartrate is more than just a chemical reagent; it is a critical enabling tool for the development of advanced, stereochemically pure therapeutics. Its value is derived from the chiral piperidine scaffold, which is central to the design of drugs targeting the CNS and other systems. A thorough understanding of its properties, the nuances of its chiral resolution, and its analytical validation provides researchers with the foundation needed to leverage this building block effectively, accelerating the journey from laboratory synthesis to the development of novel medicines.
References
-
ChemBK. (2024, April 9). (S)-Ethyl nipecotate-L-tartrate. Retrieved from [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
ResearchGate. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved from [Link]
-
ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]
-
Saimak Laboratories. (n.d.). Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester). Retrieved from [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. International Journal of Molecular Sciences, 23(20), 12513. Retrieved from [Link]
-
MDPI. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]
-
bioRxiv. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Ethyl (S)-nipecotate L-tartrate | CymitQuimica [cymitquimica.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. Ethyl nipecotate(5006-62-2) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
